

Spectroscopic Profile of 4-Chloropyridazin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloropyridazin-3-ol

Cat. No.: B156340

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Chloropyridazin-3-ol** (CAS No. 1677-79-8). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While direct experimental spectra for this specific compound are not publicly available, this guide compiles representative data based on the analysis of structurally similar pyridazine derivatives.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics of **4-Chloropyridazin-3-ol**. This data is crucial for the structural elucidation and quality control of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for **4-Chloropyridazin-3-ol**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H	~7.3 - 7.6	Doublet	Proton on C5
^1H	~7.0 - 7.3	Doublet	Proton on C6
^1H	~10.0 - 12.0	Broad Singlet	OH proton
^{13}C	~155 - 160	Singlet	C3 (bearing OH group)
^{13}C	~130 - 135	Singlet	C4 (bearing Cl group)
^{13}C	~125 - 130	Singlet	C5
^{13}C	~120 - 125	Singlet	C6

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary based on the solvent and concentration used.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for **4-Chloropyridazin-3-ol**

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (hydroxyl group)
3100 - 3000	Medium	C-H stretch (aromatic)
1650 - 1550	Strong	C=N and C=C stretching vibrations (pyridazine ring)
1200 - 1100	Medium	C-O stretch (hydroxyl group)
850 - 750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **4-Chloropyridazin-3-ol**

m/z	Relative Intensity (%)	Assignment
130/132	100 / ~33	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with isotopic pattern for Chlorine)
102/104	Variable	[M-CO] ⁺
95	Variable	[M-Cl] ⁺
67	Variable	Further fragmentation

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloropyridazin-3-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
- Instrumentation: Employ an FTIR spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically performs the background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

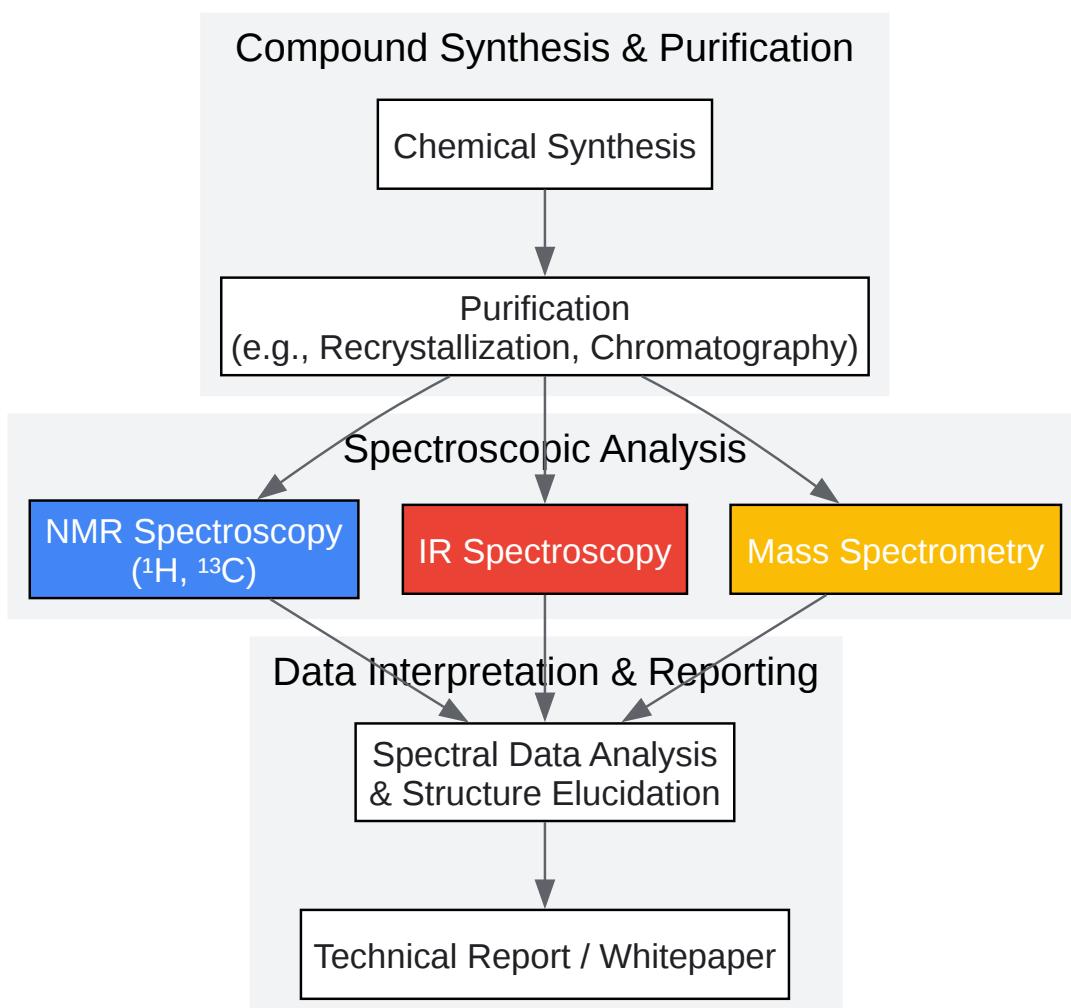
- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically provides detailed fragmentation patterns.

- Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition and Processing: The instrument's software records the abundance of each ion at its respective m/z value, generating a mass spectrum. The data is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Workflow for Spectroscopic Analysis of a Synthesized Compound



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Caption: General workflow from chemical synthesis to spectroscopic analysis and reporting.

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